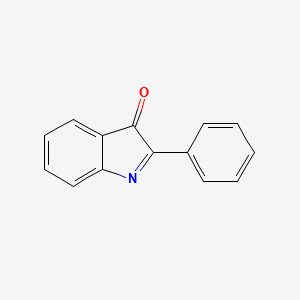

2-phenyl-3H-indol-3-one

Descripción

Structure

3D Structure

Propiedades

Número CAS |

2989-63-1 |

|---|---|

Fórmula molecular |

C14H9NO |

Peso molecular |

207.23 g/mol |

Nombre IUPAC |

2-phenylindol-3-one |

InChI |

InChI=1S/C14H9NO/c16-14-11-8-4-5-9-12(11)15-13(14)10-6-2-1-3-7-10/h1-9H |

Clave InChI |

HWNZWDIFDUQEEC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C2=O |

SMILES canónico |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C2=O |

Otros números CAS |

2989-63-1 |

Sinónimos |

2-phenylindolone |

Origen del producto |

United States |

Overview of Indolone Chemistry and Its Significance As a Heterocyclic Scaffold

Indolones, also known as indolinones, are a class of heterocyclic compounds characterized by a bicyclic structure where a benzene (B151609) ring is fused to a five-membered nitrogen-containing ring bearing a ketone group. This scaffold is a prominent feature in numerous natural products and synthetic molecules with a wide array of biological activities. nih.govmdpi.commdpi.com The indole (B1671886) nucleus is often described as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple receptors with high affinity. nih.govmdpi.com This versatility stems from the indole ring's ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets. mdpi.com

The significance of the indolone scaffold is underscored by its presence in many FDA-approved drugs. mdpi.com Derivatives of this core structure have been investigated for their potential as anti-inflammatory agents, phosphodiesterase inhibitors, and serotonin (B10506) receptor agonists and antagonists, among other therapeutic applications. nih.gov The fusion of an indole and an indolone framework can lead to compounds with a diverse range of biological activities, making the development of synthetic strategies to access these fused systems an important area of research. acs.orgacs.org

Historical Perspectives and Evolution of Research on 2 Phenyl 3h Indol 3 One

The history of 2-phenyl-3H-indol-3-one is intertwined with the broader history of indigo (B80030) dye chemistry. bhu.ac.in Early methods for the synthesis of indoxyl, a tautomer of 1,2-dihydro-3H-indol-3-one, were developed by Heumann, which involved the treatment of N-phenylglycine with alkali. chemicalbook.com This indoxyl could then be oxidized to form indigotin (B1671874) (indigo dye). chemicalbook.com While the direct historical lineage of this compound's first synthesis is not extensively documented in readily available literature, its conceptual origins can be traced back to these foundational studies on indole (B1671886) and indoxyl chemistry.

Research into compounds like this compound, often referred to as 2-phenylindoxyl in older literature, has explored their reactivity and potential as synthetic intermediates. For instance, studies have described the reaction of this compound with Grignard reagents, which can lead to either 2,3-dihydro-2-alkyl(or phenyl)-2-phenylindol-3-ones or 2-phenyl-3-alkyl(or phenyl)-3H-indol-3-ols, depending on the specific Grignard reagent used. researchgate.net The photochemical behavior of related compounds, such as the photoisomerization of this compound N-oxide (also known as 2-phenylisatogen) to 2-phenyl-4H-3,1-benzoxazin-4-one, has also been a subject of investigation, revealing parallels between mass spectral fragmentation and photochemical rearrangements. rsc.orgrsc.orgwfu.edu

Current Research Landscape and Academic Interest in the 2 Phenyl 3h Indol 3 One Core

Transition Metal-Catalyzed Synthetic Routes

Transition metals have proven to be powerful catalysts in the formation of the this compound scaffold, enabling a variety of cyclization and functionalization strategies that are often difficult to achieve through traditional methods.

Palladium-Catalyzed Cyclization and Functionalization Strategies

Palladium catalysis stands out for its versatility in forming carbon-carbon and carbon-nitrogen bonds, which are crucial steps in the synthesis of indole derivatives. Researchers have developed palladium-catalyzed methods for the reductive cyclization of β-nitrostyrenes using phenyl formate (B1220265) as a carbon monoxide surrogate to produce 2-phenylindoles. mdpi.com This approach offers an alternative to using pressurized carbon monoxide gas. mdpi.com Another strategy involves the palladium-catalyzed annulation of anilines with bromoalkynes, which proceeds with excellent regioselectivity to yield 2-phenylindoles. organic-chemistry.org Mechanistic studies suggest an anti-nucleophilic addition of the aniline (B41778) to the bromoalkyne, followed by C-H functionalization. organic-chemistry.org

Furthermore, palladium-catalyzed asymmetric allylic alkylation has been successfully employed for the synthesis of 2,2-disubstituted indolin-3-ones, allowing for the enantioselective construction of quaternary carbon centers. researchgate.net Tandem addition and cyclization reactions of 2-(2-aminoaryl)acetonitriles with arylboronic acids, catalyzed by palladium, also provide a route to the indole skeleton with good functional group tolerance. organic-chemistry.org A domino palladium-catalyzed reaction of indol-2-ylmethyl acetates with 1,3-dicarbonyl derivatives has been developed for the synthesis of polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones. mdpi.com

| Catalyst/Reagent | Reactants | Product | Key Features |

| PdCl2(CH3CN)2 / Phenanthroline | β-Nitrostyrenes, Phenyl formate | 2-Phenylindoles | Reductive cyclization using a CO surrogate. mdpi.com |

| Palladium catalyst | Anilines, Bromoalkynes | 2-Phenylindoles | Annulation with excellent regioselectivity. organic-chemistry.org |

| Palladium catalyst | 2-Monosubstituted indolin-3-ones, Allylic acetates | 2,2-Disubstituted indolin-3-ones | Asymmetric allylic alkylation. researchgate.net |

| Palladium catalyst | 2-(2-Aminoaryl)acetonitriles, Arylboronic acids | Indole skeletons | Tandem addition/cyclization. organic-chemistry.org |

| Pd2(dba)3/dppf | Indol-2-ylmethyl acetates, 1,3-Dicarbonyl derivatives | Polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones | Domino reaction. mdpi.com |

Gold-Catalyzed Approaches

Gold catalysts have emerged as particularly effective for the activation of alkynes, enabling a range of cyclization reactions to form indole-based structures. researchgate.net A notable application is the gold-catalyzed cyclization of 2-alkynyl arylazides, which, through a series of steps including nucleophilic attack and oxidation, forms this compound intermediates. acs.org These intermediates can then be used in subsequent reactions, such as an L-proline-catalyzed asymmetric Mannich reaction with ketones, to produce C2-quaternary indolin-3-ones with high enantioselectivity. acs.org

Gold catalysis is also instrumental in the synthesis of 2-sulfenylspiroindolenines from 2-phenylsulfenyl-N-propargyl tryptamines via spirocyclization. mdpi.com Additionally, a one-pot gold/acid-catalyzed method has been developed for the synthesis of indolo[1,2-a]quinolin-5(6H)-ones from 1-(2-ethynylphenyl)-1H-indoles. unimi.it This transformation involves the gold-catalyzed oxidation of the alkyne followed by an acid-promoted intramolecular cyclization. unimi.it

Other Metal-Mediated Syntheses

Beyond palladium and gold, other transition metals have been utilized in the synthesis of this compound and its derivatives. Rhodium(III)-catalyzed successive C-H activations of 2-phenyl-3H-indoles and subsequent cyclization cascades with diazo compounds have been developed to construct highly fused indole heteropolycycles. acs.org This process involves unusual [3+3] and [4+2] sequential cyclization cascades. acs.org

Copper-catalyzed methods have also been explored. For instance, a copper-catalyzed oxidative dimerization of 2-aryl indoles and subsequent cross-addition with indoles provides a general protocol for the synthesis of 2,2-disubstituted indolin-3-ones. bohrium.com Furthermore, a tunable dimerization of 2-alkynylanilines catalyzed by either copper(II) or bismuth(III) can selectively yield 2-indolyl-3-oxoindolines. bohrium.com The formation of these products is believed to proceed through the indolylation of a 3H-indol-3-one intermediate. bohrium.com Ruthenium-catalyzed oxidation of 2-alkyl or 2-aryl substituted indoles using tert-butyl hydroperoxide (TBHP) as an oxidant has been shown to be an effective method for the synthesis of 2-indolyl indolin-3-ones. scholaris.ca Lead-mediated α-arylation of β-ketoesters or γ-lactams with aryl azides also provides a pathway to functionalized 3H-indoles. nih.gov

Organocatalytic and Metal-Free Synthetic Pathways

In a move towards more sustainable and environmentally friendly synthetic methods, organocatalytic and metal-free approaches for the synthesis of this compound derivatives have gained significant attention.

Cascade and Domino Reactions

Cascade and domino reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules. Rhodium-catalyzed cascade reactions involving C-H activation, annulation, and lactonization of 2-arylindoles and 4-hydroxy-2-alkynoates have been developed to synthesize fused polycyclic furo[3,4-c]indolo[2,1-a]isoquinolines. bohrium.com

Organocatalytic cascade reactions have also been successfully employed. For example, the reaction of 2-ethylidene 1,3-indandiones and isatylidene-malononitriles, catalyzed by quinine, proceeds through a vinylogous Michael addition, aldol (B89426) cyclization, and rearrangement sequence to generate unique spiro-bridged heterocyclic compounds. acs.org An N-heterocyclic carbene (NHC)-catalyzed formal [4 + 2] annulation of 2-aryl-3H-indol-3-ones with α,β-unsaturated carboxylic acids affords chiral tricyclic indolin-3-ones with a quaternary carbon center at the C-2 position. acs.org

Oxidative Dearomatization and Trapping Reactions

Oxidative dearomatization of indoles has emerged as a powerful strategy for the synthesis of 2,2-disubstituted indolin-3-ones. nih.gov This approach often involves the in situ generation of a reactive 2-substituted-3H-indol-3-one intermediate, which is then trapped by a nucleophile. A one-pot asymmetric synthesis of C2-tetrasubstituted indolin-3-ones has been developed by merging copper(I)-catalyzed oxidative dearomatization of 2-substituted indoles with an L-proline-promoted asymmetric Mannich reaction. bohrium.com

Metal-free oxidative dearomatization has also been achieved. researchgate.net For instance, the oxidative dearomative cross-dehydrogenative coupling of indoles with various C-H nucleophiles can be accomplished using TEMPO+BF4−, providing an efficient route to structurally diverse 2,2-disubstituted indolin-3-ones. mdpi.com This method has been successfully applied to the synthesis of the natural product halichrome A. nih.gov

| Method | Catalyst/Reagent | Reactants | Product | Key Features |

| Cascade Reaction | Rhodium catalyst | 2-Arylindoles, 4-Hydroxy-2-alkynoates | Fused polycyclic furo[3,4-c]indolo[2,1-a]isoquinolines | C-H activation/annulation/lactonization. bohrium.com |

| Cascade Reaction | Quinine | 2-Ethylidene 1,3-indandiones, Isatylidene-malononitriles | Spiro-bridged heterocycles | Vinylogous Michael/cyclization/rearrangement. acs.org |

| Annulation | N-Heterocyclic Carbene | 2-Aryl-3H-indol-3-ones, α,β-Unsaturated carboxylic acids | Chiral tricyclic indolin-3-ones | Formal [4 + 2] annulation. acs.org |

| Oxidative Dearomatization | Copper(I) / L-proline | 2-Substituted indoles, Ketones/Aldehydes | C2-Tetrasubstituted indolin-3-ones | Merged transition metal and organocatalysis. bohrium.com |

| Oxidative Dearomatization | TEMPO+BF4− | Indoles, C-H nucleophiles | 2,2-Disubstituted indolin-3-ones | Metal-free cross-dehydrogenative coupling. mdpi.com |

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like this compound derivatives from simple starting materials in a single step. researchgate.netnih.govekb.egrsc.org This approach is characterized by high atom economy and operational simplicity.

A notable MCR approach involves the three-component reaction of an anhydride (B1165640), sodium cyanide, and an aniline derivative. researchgate.net This method, which uses acetic anhydride as a catalyst, allows for the synthesis of various 2-aryl/alkyl-3H-indol-3-ones in moderate to excellent yields under mild conditions. researchgate.net The reaction proceeds through a one-pot procedure, simplifying the synthetic process and workup. researchgate.net

Another example is the one-pot synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. nih.gov This MCR involves the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in the presence of sulfamic acid as a catalyst. The reaction is rapid, occurring under reflux conditions in acetonitrile, and demonstrates the formation of two new carbon-carbon bonds and one new carbon-nitrogen bond in a single operation. nih.gov

MCRs have also been employed to synthesize other complex indole derivatives, highlighting the versatility of this approach. For instance, new indole derivatives have been synthesized through the three-component reactions of 1H-indole-3-carbaldehyde, various active methylene (B1212753) compounds, and malononitrile (B47326). ekb.eg Similarly, a one-pot, four-component reaction has been developed for the synthesis of spiro[indeno[1,2-b]pyran-4,11′-indeno[1,2-b]quinoxaline]-3-carboxylate derivatives, showcasing the potential of MCRs in generating highly complex molecular architectures. tandfonline.com

Table 1: Examples of Multicomponent Reactions for the Synthesis of Indole Derivatives

| Reactants | Catalyst/Conditions | Product | Reference |

| Anhydride, Sodium Cyanide, Aniline derivative | Acetic anhydride, CH₂Cl₂, room temp. then reflux | 2-Aryl/alkyl-3H-indol-3-ones | researchgate.net |

| Arylglyoxal monohydrate, 2-Amino-1,4-naphthoquinone, Indole | 10 mol% Sulfamic acid, Acetonitrile, reflux | 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives | nih.gov |

| 1H-Indole-3-carbaldehyde, Active methylene compounds, Malononitrile | Triethylamine, Ethanol | New indole derivatives | ekb.eg |

| o-Phenylenediamine, Ninhydrin, Indane-1,3-dione, Ethyl cyanoacetate | Microwave irradiation, Ethanol, 80 °C | Spiro[indeno[1,2-b]pyran-4,11′-indeno[1,2-b]quinoxaline]-3-carboxylate | tandfonline.com |

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods to synthesize chiral this compound derivatives is of great importance, as the specific stereochemistry of a molecule can be crucial for its biological activity. These methods often employ chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the product.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral 2,2-disubstituted indole-3-ones. For instance, an organocatalytic asymmetric α-sulfenylation of 2-substituted indolin-3-ones has been developed using a Cinchona-derived squaramide as the catalyst. researchgate.net This method provides access to various chiral 2,2-disubstituted indole-3-ones with a sulfur- and nitrogen-containing heteroquaternary carbon stereocenter in high yields and excellent enantioselectivities (up to 99% ee). researchgate.net

Another approach involves the catalytic enantioselective ketimine–ene reaction of 2-aryl-3H-indol-3-ones with α-methylstyrenes. researchgate.net Utilizing a B(C₆F₅)₃/chiral phosphoric acid (CPA) catalyst system, this reaction yields functionalized 2-allyl-indolin-3-ones with high reactivity and excellent enantioselectivity. researchgate.net

Furthermore, sequential organocatalysis has been used to achieve a highly stereoselective Michael-domino Michael/aldol reaction sequence. uniroma1.it This method, performed by a pyrrolidine-based organocatalyst and DBU, leads to the formation of variously functionalized spiro-decalin oxindoles bearing five contiguous stereogenic centers with excellent diastereoselectivity and high enantioselectivity. uniroma1.it The synthesis of multifunctional spirooxindole-dihydrofuran derivatives has also been achieved through a diastereoselective three-component condensation, yielding products with good to excellent stereoselectivity. sci-hub.se

Table 2: Stereoselective Synthesis of Chiral Indole Derivatives

| Reaction Type | Catalyst/Reagents | Product | Stereoselectivity | Reference |

| Asymmetric α-sulfenylation | Cinchona-derived squaramide | Chiral 2,2-disubstituted indole-3-ones | Up to 98% yield, 99% ee | researchgate.net |

| Ketimine–ene reaction | B(C₆F₅)₃/chiral phosphoric acid (CPA) | Functionalized 2-allyl-indolin-3-ones | Up to 99% yield, 99% ee | researchgate.net |

| Michael-domino Michael/aldol | Pyrrolidine-based organocatalyst and DBU | Spiro-decalin oxindoles | >99:1 dr, up to 92% ee | uniroma1.it |

| Three-component condensation | Triethylamine | Multifunctional spirooxindole-dihydrofurans | Good to excellent diastereoselectivity | sci-hub.se |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. This includes the use of environmentally benign solvents, alternative energy sources, and catalyst-free or recyclable catalytic systems. acs.orgrsc.org

Performing reactions in water or under solvent-free conditions is a key aspect of green chemistry. Water is a non-toxic, non-flammable, and readily available solvent. Several synthetic methods for indole derivatives have been successfully developed in aqueous media. For example, a green multicomponent one-pot synthesis of 2-(1H-Indol-3-ylmethyl)-5,5-dimethyl-cyclohexane-1,3-diones has been carried out in water at room temperature using a mesoporous copper oxide nanocatalyst. researchgate.net This method offers excellent yields, and the nanocatalyst can be recycled multiple times without a significant drop in product yield. researchgate.net

The synthesis of trifluoromethyl(indolyl)phenylmethanols has been achieved through the reaction of indoles with aromatic fluoromethyl ketones in water, using K₂CO₃ and n-Bu₄PBr as a catalytic system. beilstein-journals.org This protocol provides good to excellent yields without the need for column chromatography and allows for the recyclability of the catalytic system. beilstein-journals.org

Solvent-free conditions represent another green alternative. The synthesis of 1,4-naphthoquinones possessing indole scaffolds has been accomplished under solvent-free conditions using In(OTf)₃ as a catalyst. nih.gov Similarly, the reaction of 1,2-phenylenediamine derivatives and arylidene malononitrile can be carried out under solvent-free and catalyst-free conditions to produce 2-aryl benzimidazoles in high yields. scirp.org

Microwave irradiation and photochemical methods are alternative energy sources that can accelerate reaction rates, improve yields, and lead to cleaner reactions compared to conventional heating.

Microwave-assisted synthesis has been effectively used for the preparation of various indole derivatives. For instance, a microwave-assisted, three-component protocol has been developed for the synthesis of 2-hydroxy-4-arylindeno[1,2-b]pyridinones under solvent-free conditions. tandfonline.com The synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been optimized using microwave irradiation, resulting in excellent yields and significantly reduced reaction times compared to conventional heating. mdpi.comunina.it Microwave heating has also been applied to the Fischer indole synthesis, leading to improved yields and shorter reaction times. mdpi.com

Photochemical synthesis offers a mild and efficient way to generate reactive intermediates for the construction of heterocyclic compounds. jlu.edu.cn For example, 1,2-dihydro-3H-indol-3-ones have been synthesized via the singlet oxygen reaction of 2-phenylindole (B188600) in methanol (B129727), followed by acid-catalyzed nucleophilic substitution. jlu.edu.cn Photochemical methods have also been used to generate o-nitrosobenzaldehyde in situ for the synthesis of 1,2-dihydro-3H-indazol-3-ones in an aqueous solvent at room temperature. ucdavis.edu Furthermore, a photochemically driven ruthenium-catalyzed regioselective C-H functionalization of indoles with alcohols has been reported. acs.org The photoisomerization of this compound N-oxide to 2-phenyl-4H-3,1-benzoxazin-4-one is another example of a photochemical transformation in this chemical family. rsc.org

Table 3: Green Synthesis Approaches for Indole Derivatives

| Method | Catalyst/Conditions | Product | Advantages | Reference |

| Aqueous Medium | Mesoporous CuO nanocatalyst, room temp. | 2-(1H-Indol-3-ylmethyl)-5,5-dimethyl-cyclohexane-1,3-diones | Recyclable catalyst, high yields | researchgate.net |

| Solvent-Free | In(OTf)₃, 110 °C | 1,4-Naphthoquinones with indole scaffolds | High yields, operational simplicity | nih.gov |

| Microwave-Assisted | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, 60 °C | 2-Methyl-1H-indole-3-carboxylate derivatives | Reduced reaction time, excellent yields | mdpi.comunina.it |

| Photochemical | Singlet oxygen, methanol, then acid | 1,2-Dihydro-3H-indol-3-ones | Mild conditions | jlu.edu.cn |

Nucleophilic Addition Reactions at the Indolone Ring.sioc-journal.cniucr.org

The electron-deficient nature of the C2 and C3 positions of the this compound ring system makes it a prime target for nucleophilic attack. The carbonyl group at C3 and the C=N bond are particularly reactive sites. sioc-journal.cnsioc-journal.cn

Reactions with Organometallic Reagents (e.g., Grignard Reagents).arkat-usa.org

The addition of Grignard reagents to this compound has been a subject of detailed investigation, revealing a competition between 1,2-addition at the carbonyl group and a single electron transfer (SET) pathway. acs.orgrsc.org The reaction of this compound with various Grignard reagents primarily leads to the formation of 3-alkyl(or phenyl)-2-phenyl-3H-indol-3-ols. acs.orgnih.gov These tertiary alcohols can then undergo rearrangement under acidic conditions to yield 2-alkyl(or phenyl)-2-phenyl-1,2-dihydro-3H-indol-3-ones. acs.orgnih.gov

The ratio of the direct nucleophilic attack product to the rearranged product is influenced by the nature of the Grignard reagent and the reaction conditions. rsc.org For instance, the reaction with allylmagnesium bromide results in the formation of 3-allyl-2-phenyl-3H-indol-3-ol, which can be subsequently rearranged. acs.org This observation supports the mechanism of initial addition to the carbonyl group. acs.org

A study involving various Grignard reagents demonstrated that while the primary products are the 3-substituted-3H-indol-3-ols, the rearranged 2,2-disubstituted-1,2-dihydro-3H-indol-3-ones are also formed, sometimes in significant amounts, suggesting that the rearrangement can occur during the Grignard reaction or workup. acs.org

Table 1: Reaction of this compound with Grignard Reagents acs.orgrsc.org

| Grignard Reagent | Major Product | Minor Product (Rearranged) |

| Methylmagnesium bromide | 3-Methyl-2-phenyl-3H-indol-3-ol | 2-Methyl-2-phenyl-1,2-dihydro-3H-indol-3-one |

| Ethylmagnesium bromide | 3-Ethyl-2-phenyl-3H-indol-3-ol | 2-Ethyl-2-phenyl-1,2-dihydro-3H-indol-3-one |

| Phenylmagnesium bromide | 2,3-Diphenyl-3H-indol-3-ol | 2,2-Diphenyl-1,2-dihydro-3H-indol-3-one |

| Allylmagnesium bromide | 3-Allyl-2-phenyl-3H-indol-3-ol | 2-Allyl-2-phenyl-1,2-dihydro-3H-indol-3-one |

Additions of Carbon-Based Nucleophiles.sioc-journal.cn

Beyond organometallic reagents, other carbon-based nucleophiles readily add to the electrophilic centers of this compound. The reaction with anions of active methylene compounds, such as diethyl malonate and ethyl acetoacetate, has been explored, particularly with the corresponding N-oxide derivative. rsc.org In these cases, the nucleophilic attack occurs at the C2 position, leading to intermediate anions that can undergo further cyclization. rsc.org

The versatility of this compound as a precursor is highlighted in its reaction with benzene-1,2-diamines, which, after a series of transformations, can lead to the formation of quinoxaline derivatives. researchgate.net

Electrophilic Substitution Reactions on the Indole and Phenyl Moieties

While the indolone ring is prone to nucleophilic attack, the aromatic portions of the molecule, namely the fused benzene (B151609) ring and the C2-phenyl substituent, can undergo electrophilic substitution reactions. The conditions for these reactions must be carefully controlled to avoid undesired reactions at the more reactive indolone core.

Halogenation Studies.researchgate.net

The halogenation of indole derivatives is a well-established method for functionalization. In the case of related indoxyl systems, such as 1,2-dihydro-2-methyl-2-phenyl-3H-indole-3-one, halogenation with reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) results in substitution at the 5- and/or 7-positions of the indole ring. researchgate.net The mechanism is proposed to proceed via an electrophilic aromatic substitution pathway or through the formation of an N-haloindoxyl intermediate that rearranges. researchgate.net The use of harsher halogenating agents can lead to the formation of dimers. researchgate.net

For 2-trifluoromethylindole, direct halogenation provides 3-chloro-, 3-bromo-, and 3-iodo derivatives in high yields. mdpi.com

Table 2: Halogenation of Indole Derivatives researchgate.net

| Substrate | Halogenating Agent | Product(s) |

| 1,2-Dihydro-2-methyl-2-phenyl-3H-indole-3-one | N-Chlorosuccinimide | 5-Chloro- and 7-chloro-1,2-dihydro-2-methyl-2-phenyl-3H-indole-3-one |

| 1,2-Dihydro-2-methyl-2-phenyl-3H-indole-3-one | N-Bromosuccinimide | 5-Bromo- and 7-bromo-1,2-dihydro-2-methyl-2-phenyl-3H-indole-3-one |

Nitration and Sulfonation Investigations

The nitration of indoles generally requires non-acidic reagents to prevent polymerization. bhu.ac.in For instance, nitration of 2-methylindole (B41428) with benzoyl nitrate (B79036) yields the 3-nitro derivative. bhu.ac.in The reaction of 2-phenylindole with nitrogen dioxide or nitrous acid in an aprotic solvent can lead to the formation of isonitroso and 3-nitroso indole derivatives. researchgate.net Specifically, the reaction of 2-phenylindole with nitrous acid can produce 3-nitroso-2-phenyl-1H-indole. researchgate.netnih.gov The presence of the electron-withdrawing nitro group on the phenyl ring of a related benzodiazepine (B76468) structure allows for further electrophilic aromatic substitutions on the phenyl and indole rings. smolecule.com

Sulfonation of indole itself is typically achieved using a pyridine-sulfur trioxide complex to yield the indole-3-sulfonic acid. bhu.ac.in The direct sulfonation of 2-phenylbenzimidazole (B57529) with concentrated sulfuric acid is a known method.

Oxidation and Reduction Chemistry of the this compound System

The this compound scaffold can undergo both oxidation and reduction, leading to a variety of interesting and useful products.

Dye-sensitized photooxygenation of 2-phenylindole in methanol can yield 2-methoxy-2-phenylindoxyl, with this compound being an isolable intermediate when the reaction is performed in acetonitrile. sioc-journal.cn The oxidation of related 1,2-dihydro-2-alkyl-2-phenyl-3H-indol-3-ones can lead to the formation of stable nitroxide radicals. rsc.org

The reduction of the carbonyl group in 1,2-dihydro-2-alkyl-2-phenyl-3H-indol-3-one 1-oxyls with sodium borohydride (B1222165) occurs stereoselectively, yielding diastereoisomeric hydroxylamines. rsc.org

The N-oxide derivative of this compound, also known as 2-phenylisatogen (B154749), is a key intermediate that can be synthesized by the reductive intramolecular cyclization of ortho-diketo nitrobenzene (B124822) derivatives. thieme-connect.com This N-oxide can then undergo further reactions, such as addition of Grignard reagents to the carbonyl group. nih.gov

Singlet Oxygenation Mechanisms

The interaction of this compound with singlet oxygen is best understood in the context of the photooxidation of its precursor, 2-phenylindole. The singlet oxygenation of 2-phenylindole can proceed through several intermediates. Mechanistic studies involving trapping reactions in methanolic media have been conducted to elucidate the pathway. sioc-journal.cn

A comparative study of the singlet oxygenation of 2-phenylindole and the nucleophilic addition reactions of this compound (referred to as compound 4 in the study) was performed. sioc-journal.cn The investigation showed that trapping reactions during the singlet oxygenation of 2-phenylindole occur primarily at the stage of a zwitterionic intermediate. sioc-journal.cn This suggests that the zwitterion is a key precursor to the resulting products. In contrast, an alternative endoperoxide intermediate was not found to be the major precursor for the trapping products. sioc-journal.cn Based on these findings and the observed effects of solvent polarity, a mechanism was proposed where the reaction proceeds predominantly through the zwitterionic pathway. sioc-journal.cn

Formation and Reactivity of Radical Species

This compound can be formed through radical intermediates and can itself participate in reactions involving radical species.

Formation via Radical Intermediates

A proposed mechanism for the formation of C2-quaternary indolin-3-ones involves this compound as a key intermediate generated through a radical pathway. The process begins with the generation of an N-centered indole radical, which then isomerizes to a C3-centered radical (Intermediate B). doi.org This radical intermediate couples with a tert-butylperoxy radical, followed by a Kornblum–DeLaMare rearrangement, to eliminate tert-butanol (B103910) and furnish this compound (Intermediate D). doi.org The formation of this intermediate has been supported by the detection of tert-butylperoxy motifs and the this compound itself in mass spectra of the crude reaction mixture. doi.org

Reactivity of Radical Species

The reactivity of this compound is also demonstrated in its reactions with organometallic reagents. Its reaction with Grignard reagents can lead to two different products: 2,3-dihydro-2-alkyl(or phenyl)-2-phenylindol-3-ones via a 1,4-addition, and 2-phenyl-3-alkyl(or phenyl)-3H-indol-3-ols via a 1,2-addition. The ratio of these products is influenced by the specific Grignard reagent used and the reaction medium. This competition between pathways is discussed in terms of a single electron transfer (SET) mechanism versus a direct nucleophilic attack, with the SET pathway involving radical intermediates. researchgate.net

While direct studies on the radical trapping properties of this compound are limited, extensive research on its N-oxide derivative, this compound-1-oxide, provides valuable insight. These N-oxides have been shown to be effective spin traps for both hetero- and carbon-centered radicals, forming stable spin adducts that can be characterized by EPR spectroscopy.

Rearrangement and Cycloaddition Reactions

The structural framework of this compound allows it to undergo various rearrangement and cycloaddition reactions, leading to more complex heterocyclic systems.

Tautomerism and Isomerization Studies

Tautomerism

Like other carbonyl compounds with alpha-hydrogens, this compound has the potential to exhibit keto-enol tautomerism. However, it belongs to the class of 3H-indoles (also known as indolenines), which are stable tautomers of the corresponding 1H-indoles. acs.org The equilibrium between the keto form (3H-indol-3-one) and the enol form (indole-3-ol) is a fundamental aspect of its chemistry. Generally, for simple carbonyls, the keto form is significantly more stable and thus predominates at equilibrium. libretexts.org The stability of the keto tautomer is largely attributed to the greater strength of the C=O double bond compared to a C=C double bond. libretexts.org However, factors such as conjugation, hydrogen bonding, and aromaticity can stabilize the enol form. libretexts.orgmasterorganicchemistry.com For instance, in 1,3-dicarbonyl compounds, intramolecular hydrogen bonding and conjugation in the enol form can make it the preferred tautomer. libretexts.org While specific studies quantifying the keto-enol equilibrium for this compound are not widely reported, the principles of tautomerism suggest that it exists predominantly in the keto form under standard conditions.

Isomerization

Isomerization reactions of the this compound scaffold have been investigated, particularly the photoisomerization of its N-oxide derivative. The irradiation of this compound N-oxide (also known as 2-phenylisatogen) with a high-pressure mercury lamp induces a rearrangement to form 2-phenyl-4H-3,1-benzoxazin-4-one. lookchem.comrsc.org This reaction's yield is notably dependent on the solvent's polarity, with higher yields observed in nonpolar solvents. lookchem.com

| Solvent | Yield of 2-phenyl-4H-3,1-benzoxazin-4-one |

| Cyclohexane | 85-93% |

| Benzene | 60% |

| Ethanol | 53% |

| Table 1: Solvent effect on the yield of the photoisomerization of this compound N-oxide. lookchem.com |

The proposed mechanism for this photoisomerization involves an initial transformation to an oxaziridine (B8769555) intermediate, a characteristic reaction of nitrones. lookchem.com The preference for nonpolar solvents suggests that a polar mechanism is not operative, and a diradical mechanism is considered more likely. lookchem.com

Intramolecular Cyclizations and Annulation Reactions

This compound is a valuable intermediate for constructing more complex, fused heterocyclic systems through cyclization and annulation reactions.

One significant reaction is its role in the synthesis of C2-tetrasubstituted indolin-3-ones. In a copper-catalyzed oxidative dimerization of 2-phenyl indole, this compound is generated in situ. doi.orgrsc.org This highly reactive intermediate then undergoes a chemoselective C2-addition with another molecule of 2-phenyl indole, acting as a nucleophile, to afford the C2-indolyl-substituted indolin-3-one product. doi.orgbohrium.com This process represents a formal [3+2] annulation where the 3H-indol-3-one acts as the three-atom component.

Furthermore, the reactivity of the closely related this compound N-oxides in cycloaddition reactions highlights the potential of this scaffold. These N-oxides undergo 1,3-dipolar cycloaddition reactions with electron-deficient alkenes. arkat-usa.org For example, reaction with diethyl malonate anions leads to an intermediate that cyclizes through the interaction of the N-oxide oxygen with a carbonyl group of the malonate, forming an isoxazolidine (B1194047) ring fused to the indole core. rsc.org In contrast, the parent this compound reacts with the same nucleophiles to give carboxylated 3-indoxyls without subsequent cyclization. rsc.org

The 3H-indole skeleton itself is a key structural unit that can be used to construct various indoline (B122111) alkaloids through cyclization. acs.org For example, 3H-indoles can react with dienophiles like dimethyl but-2-ynedioate in the presence of a catalyst to form cycloadducts, demonstrating their utility in building polycyclic structures. acs.org

Structural and Electronic Properties of 2 Phenyl 3h Indol 3 One: Computational and Spectroscopic Approaches

Computational Chemistry Studies

Computational chemistry provides powerful tools to model and predict the behavior of molecules, offering insights that complement experimental findings. For 2-phenyl-3H-indol-3-one and its derivatives, these methods have been instrumental in understanding their structure, reactivity, and dynamic behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the ground state properties of indole (B1671886) derivatives. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p), are employed to optimize the molecular geometry and determine the minimum energy conformation. nih.govnih.gov These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure. dartmouth.edumdpi.com For instance, in related indole structures, the planarity of the indole ring and the dihedral angles between the indole and phenyl rings have been precisely calculated, revealing values around 75-88 degrees. dartmouth.edu

The accuracy of DFT methods is often validated by comparing computed vibrational frequencies (FT-IR and FT-Raman spectra) with experimental data, showing good agreement after appropriate scaling. nih.gov Such studies confirm the reliability of the calculated geometric parameters and electronic properties. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational landscape and behavior in different environments, such as in solution. MD simulations track the movements of atoms over time, providing insights into the flexibility of the molecule and the stability of different conformers. eg.orgnih.gov

For complex biological systems involving indole-containing molecules, MD simulations are crucial for understanding how they interact with their environment and how their conformation changes over time. mdpi.comnih.gov These simulations can reveal the existence of multiple stable or semi-stable conformations in solution, which can be critical for their biological activity or reactivity. eg.orgmdpi.com By analyzing the trajectory of the simulation, researchers can identify dominant conformations and the energetic barriers between them. mdpi.com

Theoretical Studies on Reaction Mechanisms and Transition States

For example, theoretical studies have been conducted on the cycloaddition reactions of related indole derivatives, providing insights into the regio- and diastereoselectivity of the process. researchgate.net The mechanism of singlet oxygenation of 2-phenylindole (B188600), which can lead to the formation of this compound, has also been investigated, highlighting the role of zwitterionic intermediates. sioc-journal.cn Furthermore, studies on the halogenation of similar indoxyls have explored electrophilic aromatic substitution pathways and rearrangements via nitrenium ions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and localization of these orbitals determine a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). libretexts.org

DFT calculations provide detailed information about the HOMO and LUMO energy levels and their spatial distribution. mdpi.com For many indole derivatives, the HOMO is often localized on the indole ring system, while the LUMO can be distributed over different parts of the molecule depending on the substituents. mdpi.comrsc.orgresearchgate.net The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability and reactivity of the molecule; a smaller gap generally implies higher reactivity. nih.gov Reactivity descriptors such as electronegativity, chemical potential, and hardness, derived from HOMO and LUMO energies, offer a quantitative measure of a molecule's reactivity. tandfonline.com

Table 1: Calculated FMO Properties for a Related Indole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8355 mdpi.com |

| LUMO | -0.5129 mdpi.com |

| Energy Gap | 6.3226 |

This interactive table showcases representative data for a similar indole system, illustrating the typical values obtained from FMO analysis.

Advanced Spectroscopic Elucidation (Beyond Basic Identification)

While basic spectroscopic techniques like IR and standard NMR are used for initial identification, advanced methods provide deeper insights into the complex structural and dynamic features of this compound.

High-Resolution NMR Spectroscopy for Stereochemistry and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed three-dimensional structure and stereochemistry of organic molecules. oup.com In the context of this compound and its derivatives, high-resolution ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY, HSQC, and HMBC, allow for unambiguous assignment of all proton and carbon signals. whiterose.ac.uk

These techniques are crucial for establishing connectivity and confirming the core structure. researchgate.net Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of different protons, which is vital for determining stereochemistry and preferred conformations in solution. Coupling constants (J-values) extracted from high-resolution spectra can also give clues about the dihedral angles between adjacent protons, further aiding in conformational analysis. oup.com For dynamic processes, variable-temperature NMR studies can be employed to investigate conformational changes or the presence of different isomers in solution. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts for an Indole Derivative

| Carbon Atom | Chemical Shift (ppm) |

| C=O | 187.1 whiterose.ac.uk |

| Ar-C | 148.0 whiterose.ac.uk |

| Ar-C | 135.0 whiterose.ac.uk |

| Ar-C | 132.3 whiterose.ac.uk |

| Ar-C | 131.3 whiterose.ac.uk |

| Ar-CH | 130.9 whiterose.ac.uk |

| Ar-CH | 128.7 whiterose.ac.uk |

| Ar-CH | 128.0 whiterose.ac.uk |

| Ar-C | 126.0 whiterose.ac.uk |

| Ar-CH | 123.0 whiterose.ac.uk |

| Ar-CH | 121.8 whiterose.ac.uk |

| Ar-C | 114.4 whiterose.ac.uk |

This interactive table presents typical ¹³C NMR data for a related 3-oxo-2-phenyl-3H-indole 1-oxide, demonstrating the chemical shifts observed for the carbon skeleton.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. For derivatives of this compound, this technique has been instrumental in confirming molecular structures and understanding intermolecular interactions.

For instance, the crystal structure of (E)-3-(2-Methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone, a related indole derivative, was determined by single-crystal X-ray diffraction analysis. The compound crystallized in the triclinic system with the space group P-1. growingscience.com The analysis revealed the presence of intermolecular hydrogen bonding between the N–H of the indole ring and the carbonyl oxygen of an adjacent molecule. growingscience.com This type of interaction is crucial in the formation of supramolecular structures.

In another study on 3-benzyl-3-hydroxy-2-phenyl-3H-indole 1-oxide, the asymmetric unit was found to contain two crystallographically independent molecules with similar geometries. nih.goviucr.org The indole ring systems form dihedral angles of 8.30 (5)° and 9.58 (5)° with the attached phenyl rings. nih.goviucr.org The crystal structure is stabilized by intramolecular C—H···O hydrogen bonds and centrosymmetrically related pairs of molecules are linked into dimers via intermolecular O—H···O hydrogen bonds. nih.goviucr.org

A derivative, 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide, crystallizes in the space group P-1 with one molecule in the asymmetric unit. iucr.org The crystal packing is characterized by weak C—H···O hydrogen bonds and π–π stacking interactions. iucr.org

The table below summarizes key crystallographic data for related indole derivatives, illustrating the typical parameters determined by this method.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| (E)-3-(2-Methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone | Triclinic | P1 | 9.4014 | 9.8347 | 10.0318 | 62.821 | 85.539 | 65.262 | growingscience.com |

| 3-Benzyl-3-hydroxy-2-phenyl-3H-indole 1-oxide | Triclinic | P1 | 11.635 | 11.971 | 12.063 | 84.773 | 88.882 | 88.635 | nih.gov |

| 1-(2-phenyl-1H-indol-3-yl)ethanone | Triclinic | P1 | 7.4136 | 7.5070 | 10.9519 | 101.274 | 92.218 | 97.893 | vulcanchem.com |

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis and fluorescence spectroscopy are powerful tools to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to an excited state, and fluorescence is the emission of light as the electrons return to the ground state.

The photophysical properties of indole derivatives are of significant interest. For example, a study on various substituted 3H-indole molecules showed that the first electronic transition is consistently of a π-π* nature in both absorption and fluorescence. cdnsciencepub.com The absorption spectra of some donor-acceptor fluorophores based on 2-(1H-indol-3-yl)acetonitrile show bands in the range of 376–413 nm, which are attributed to π–π* transitions. rsc.org

A structurally similar pyrazole-indole hybrid, 2-([1,1′-biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole, exhibits a UV-Vis absorption maximum around 380 nm and a fluorescence emission maximum in tetrahydrofuran. mdpi.com This compound was found to have a fluorescence quantum yield of 69.2%. mdpi.com

The UV spectrum of N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide displayed absorption maxima at 221 and 280 nm. mdpi.com In another example, photoinduced oxidation of an indole derivative was studied, where electronic absorption spectra were used to monitor the reaction progress. rsc.org

The table below provides a summary of the UV-Vis absorption and fluorescence data for some indole derivatives.

| Compound/Derivative Family | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Ref. |

| 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole | Tetrahydrofuran | ~380 | - | 0.692 | mdpi.com |

| 4,5-diphenyl-1H-imidazole and 2-(1H-indol-3-yl)acetonitrile based fluorophores | Various | 376-413 | 564 (EL) | <0.6 | rsc.org |

| N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide | Not specified | 221, 280 | - | - | mdpi.com |

| 2,4-diphenyl-2H-1,2,3-triazole (for comparison) | Dichloromethane | 292 | ~345 | - | mdpi.com |

| N-unsubstituted N2-Indolyl-1,2,3-triazole | Dichloromethane | - | 429 | - | mdpi.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within a molecule. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

Infrared (IR) Spectroscopy:

The IR spectra of indole derivatives show characteristic absorption bands. For instance, the IR spectrum of a derivative of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one revealed the presence of a carbonyl group at 1665 cm⁻¹. nih.gov In another case, the IR spectrum of a reaction product indicated three carbonyl function groups with absorption bands at ν = 1697, 1655, and 1645 cm⁻¹. scirp.org For N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide, characteristic IR peaks were observed, confirming its structure. mdpi.com The IR spectra of a series of novel indole derivatives showed sharp peaks for the NH group (3302-3286 cm⁻¹) and C=O group (1654-1685 cm⁻¹). japsonline.com

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy. The phenyl group in aromatic compounds gives rise to characteristic Raman signals. usda.gov The C=C and C=O bond vibrations are also readily identifiable. usda.gov In proteins, the amide I and amide III bands in the Raman spectrum are indicative of the secondary structure. spectroscopyonline.com For 2-phenyl-2-imidazoline, a related heterocyclic compound, the C-H stretching vibrations of the benzene (B151609) ring were observed around 3065 cm⁻¹ in the FT-Raman spectrum. scirp.org

The following table presents a summary of characteristic vibrational frequencies for functional groups commonly found in indole derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Ref. |

| C=O | Stretch | 1697, 1655, 1645 | IR | scirp.org |

| C=O | Stretch | 1665 | IR | nih.gov |

| C=O | Stretch | 1654-1685 | IR | japsonline.com |

| N-H | Stretch | 3302-3286 | IR | japsonline.com |

| C-H (aromatic) | Stretch | 3000-3100 | Raman | scirp.org |

| C=C (aromatic) | Stretch | 1450-1600 | Raman | libretexts.org |

Mass Spectrometry for Fragmentation Pathways and Molecular Ion Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

The mass spectrum of 2-phenylisatogen (B154749) (this compound N-oxide), a closely related compound, has been studied in detail. rsc.orgrsc.org The fragmentation pattern provided evidence for an oxaziridine (B8769555) intermediate. rsc.orgrsc.org Major ions were observed at m/z 195, 167, 105, 90, and 77. rsc.org The ion at m/e 167 is proposed to result from the loss of two carbon monoxide molecules. rsc.org

In the mass spectrum of a derivative of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one, a molecular ion peak was observed at m/z 234.89. nih.gov Another study on a different indole derivative showed a molecular ion peak at m/z 533.72. nih.gov The mass spectrum of N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide showed a molecular ion peak at m/z = 349.2264 [M+H]⁺. mdpi.com

The fragmentation of protonated chalcones, which share structural similarities, often involves the loss of a phenyl group and carbon monoxide. researchgate.net

The table below summarizes the key mass spectrometry data for 2-phenylisatogen and other related indole derivatives.

| Compound/Derivative | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Ionization Method | Ref. |

| 2-Phenylisatogen (this compound N-oxide) | 223 (M+) | 207, 195, 167, 146, 105, 90, 77 | Not specified | rsc.org |

| 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one derivative | 234.89 | Not specified | Not specified | nih.gov |

| Indole derivative | 533.72 | Not specified | Not specified | nih.gov |

| N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide | 349.2264 [M+H]⁺ | Not specified | HRMS | mdpi.com |

| 3-Benzyl-3-hydroxy-2-phenyl-3H-indole 1-oxide | 315 (M+) | 224, 208, 179 | EI | nih.gov |

Derivatization and Structure Activity Relationship Sar Studies of 2 Phenyl 3h Indol 3 One Scaffold

Synthesis of Novel Derivatives with Modified Peripheral Substituents

The synthesis of new 2-phenyl-3H-indol-3-one derivatives has been a focal point of research, with efforts concentrated on modifying the peripheral substituents to enhance biological activity and explore new therapeutic applications.

Functionalization at the Phenyl Ring

Modifications to the 2-phenyl ring have been a key strategy in the development of novel derivatives. The introduction of various substituents on this ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Research has demonstrated that the introduction of both electron-donating groups (EDGs) like ethyl and methoxy, and electron-withdrawing groups (EWGs) such as fluoro, chloro, and bromo at the 4-position of the phenyl ring can lead to high yields of the desired products. rsc.org Similarly, substitutions at the 2- or 3-positions of the phenyl ring with groups like methyl, fluoro, chloro, bromo, and even another phenyl group have been successfully achieved. rsc.org

For instance, in a series of 2-amido-3-(1H-indol-3-yl)-N-substitued-propanamides, molecular modeling suggested that introducing hydrogen-bond donors or acceptors to the phenyl ring could create additional hydrogen-bond interactions, potentially enhancing bioactivity. mdpi.com This was supported by the finding that compound 2k , which featured such modifications, showed improved inhibitory activity against the falcipain-2 enzyme compared to the lead compound. mdpi.com

In the context of CB1 receptor allosteric modulators, studies on 1H-indole-2-carboxamides revealed that a diethylamino group at the 4-position of the phenyl ring enhanced modulation potency. nih.gov The activity of dialkylamino analogs was also found to be sensitive to the length of the alkyl substituent, with the ethyl group being optimal. nih.gov

The following table summarizes some of the synthesized derivatives with functionalization at the phenyl ring and their observed activities:

| Compound | Phenyl Ring Substitution | Biological Target/Activity |

| 3b-3f | 4-ethyl, 4-methoxy, 4-fluoro, 4-chloro, 4-bromo | General Synthesis |

| 3g-3m | 2- or 3-methyl, fluoro, chloro, bromo, phenyl | General Synthesis |

| 2k | Not specified, but contains H-bond donors/acceptors | Falcipain-2 Inhibition |

| 45 | 4-diethylamino | CB1 Receptor Allosteric Modulation |

Modifications of the Indolone Core at Nitrogen and Carbon Positions

Functionalization of the indolone core, specifically at the nitrogen (N-1) and various carbon positions, has been another fruitful avenue for creating diverse derivatives. The indole (B1671886) nucleus is a common feature in many natural and synthetic compounds with significant biological activity, and its modification is a key strategy in drug discovery. researchgate.netresearchgate.net The functionalization of the indole core primarily occurs at the N1, C2, and C3 positions. frontiersin.org

The synthesis of N-alkylated indoles has been a common approach. For example, N-phenylation of 2-phenyl-1H-indole has been achieved using copper-catalyzed reactions. mdpi.com Further modifications, such as formylation at the 3-position followed by reductive amination, have yielded a variety of N-substituted derivatives. mdpi.com In another study, the attachment of an alkyl side chain at the C-3 position to form 3-alkyl-2-indolinone served as a crucial intermediate for further derivatization. mdpi.com

The introduction of a trifluoromethyl (CF3) group, known to improve properties like permeability and metabolic stability, has been achieved at the 2-position of the indolin-3-one scaffold. rsc.org This was accomplished through an aerobic reaction of N-phenylpyridin-2-amines with trifluoromethyl imidoyl sulfoxonium ylides (TFISYs). rsc.org

The following table highlights some modifications on the indolone core:

| Position of Modification | Type of Modification | Synthetic Method |

| N-1 | Phenylation | Copper-catalyzed N-phenylation |

| C-3 | Formylation and Reductive Amination | Vilsmeier-Haack type reaction followed by reaction with amines |

| C-2 | Trifluoromethylation | Aerobic reaction with TFISYs |

| C-3 | Alkylation | Reaction with alkyl aldehydes |

Development of Spiro- and Fused-Ring Indolone Derivatives

The creation of spiro- and fused-ring systems incorporating the indolone scaffold has led to the discovery of highly potent and specific bioactive compounds. Spirocyclic compounds, where two rings share a single atom, possess inherent rigidity that can be advantageous for binding to biological targets. nih.gov

One notable example is the development of spiro[3H-indole-3,2´-pyrrolidin]-2(1H)-one derivatives as inhibitors of the MDM2-p53 protein-protein interaction. researchgate.netacs.org This scaffold was designed to be more chemically stable and less prone to epimerization compared to the earlier spiro[3H-indole-3,3´-pyrrolidin]-2(1H)-one series. researchgate.netacs.org The synthesis of this core often involves a three-component decarboxylative 1,3-dipolar cycloaddition. acs.org Further optimization through the fusion of the pyrrolidine (B122466) ring to create an octahydro-pyrrolo[3,2-b]pyrrole system led to compounds with enhanced potency. acs.org

The synthesis of spiro[indole-thiazolidinone] derivatives has also been explored, often through microwave-assisted one-pot cyclo-condensation reactions. innovareacademics.in These methods provide high yields and are considered a green chemistry approach. innovareacademics.in Another approach involves the reaction of an isatin-derived ketimine with mercaptoacetic acid to form the spiro-thiazolidinone core. innovareacademics.in

A series of dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones has been synthesized via a regioselective multi-component azomethine dipolar cycloaddition reaction. researchgate.net These complex structures have shown promising antiproliferative properties. researchgate.net

SAR Investigations for Biological Target Modulation In Vitro

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. These investigations provide valuable insights for the rational design of more potent and selective compounds.

Correlation of Structural Features with Enzyme Inhibition Profiles

The this compound scaffold has been the basis for developing inhibitors of various enzymes. SAR studies have been instrumental in identifying the key structural features required for potent inhibition.

For instance, in the development of inhibitors for the SARS-CoV-2 3CL protease, SAR studies of indole carboxylate derivatives revealed that the position of the carboxylic acid on the indole ring is important for activity. nih.gov An N-allyl substituent on the indole nitrogen (compound 7d ) led to a more than 5-fold improvement in inhibitory potency compared to the parent compound. nih.gov Conversely, a methyl group at the 5-position of the indole significantly reduced activity. nih.gov

In the case of acetylcholinesterase (AChE) and BACE-1 dual inhibitors, it was found that electron-donating substituents like 4-tert-butyl and 2-methyl on the phenyl ring of indol-3-yl phenyl allylidene hydrazine (B178648) carboximidamide derivatives resulted in good AChE inhibition. rsc.org However, bulky or electron-withdrawing substituents on both the indole and phenyl rings, while significantly improving AChE inhibition, compromised BACE-1 inhibition. rsc.org

The following table summarizes key SAR findings for enzyme inhibition:

| Enzyme Target | Favorable Structural Features | Unfavorable Structural Features |

| SARS-CoV-2 3CLpro | N-allyl substituent on indole | 5-methyl substitution on indole |

| AChE | Electron-donating groups on phenyl ring | --- |

| BACE-1 | --- | Bulky or electron-withdrawing groups on both rings |

Relationship between Structure and Receptor Binding Affinity

The interaction of this compound derivatives with various receptors has been extensively studied to understand the structural requirements for high binding affinity.

In the context of cannabinoid receptor 1 (CB1) allosteric modulators, SAR studies of 1H-indole-2-carboxamides showed that a chloro or fluoro group at the C5 position of the indole ring and short alkyl groups at the C3 position were preferred for enhancing potency. nih.gov The linkage between two indole rings in bisindole compounds was also found to be critical, with a 6-6' linkage being optimal for binding to the hydrophobic pocket of HIV-1 gp41. nih.govacs.org

For the translocator protein (TSPO), SAR studies of N,N-dialkyl-2-phenylindol-3-ylglyoxylamides (PIGAs) indicated that a double substitution on the amide nitrogen and an electron-withdrawing substituent at the R3 position were crucial for optimal interaction. nih.gov Furthermore, a highly lipophilic moiety at the 2-position of the indole, combined with at least one small N-alkyl group on the amide nitrogen, was found to be important for a long residence time at the receptor, which correlated with in vivo efficacy. nih.gov

The following table outlines key SAR findings for receptor binding:

| Receptor Target | Favorable Structural Features | Unfavorable Structural Features |

| CB1 Receptor | 5-chloro or 5-fluoro on indole, short C3 alkyl groups, 4-diethylamino on phenyl | --- |

| HIV-1 gp41 | 6-6' linkage in bisindoles | 5-5', 5-6', or 6-5' linkages |

| TSPO | Double substitution on amide nitrogen, electron-withdrawing group at R3, lipophilic group at C2 | --- |

Exploration of Structure-Dependent Cellular Activity In Vitro

The this compound scaffold and its related isatin (B1672199) or oxindole (B195798) precursors have been extensively derivatized to explore their potential as cytotoxic agents against various cancer cell lines. Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on both the indole core and the 2-phenyl ring play a critical role in determining the in vitro antiproliferative activity.

A series of 3-benzylidene indole-2-one derivatives demonstrated that substitutions on the indole ring significantly impact cytotoxicity against human colon adenocarcinoma (HT-29) and breast adenocarcinoma (MCF-7) cell lines. nih.gov Among the synthesized compounds, those with a bromo-substitution at the 5-position of the indole core were identified as the most potent. nih.gov For instance, compounds designated as IVa and IVb, both 3-benzylidene indole-2-one derivatives, exhibited the highest activity against both MCF-7 and HT-29 cell lines, with IC50 values under 10 µM. nih.gov In contrast, derivatives from the 3-phenyliminoindole-2-one series generally showed lower cytotoxic activity. nih.gov

Further studies on 2-phenylindole (B188600) derivatives linked to other heterocyclic systems, such as imidazolethiones, have also been conducted. japsonline.comjapsonline.com The attachment of a 2-thioxoimidazolyl ring to the 2-phenylindole system was found to increase the cytotoxic effect against breast, colorectal, and liver cancer cell lines. japsonline.com One imidazolylindol-3-one derivative, in particular, showed a significant cytotoxic effect against the breast adenocarcinoma cell line (MCF-7) with an IC50 value of 1.31 ± 0.8 µM, which was superior to the reference drug doxorubicin. japsonline.comjapsonline.com

The introduction of a cyano group at the 3-position and various substituents on the phenyl ring and indole nitrogen also modulates anticancer activity. A series of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives were tested against four human cancer cell lines: A549 (lung), H460 (lung), HT-29 (colon), and SMMC-7721 (liver). bohrium.com Many of these compounds showed moderate to strong cytotoxic activity, with some proving more potent than the reference compound against specific cell lines. bohrium.com This highlights the importance of the indole core in developing new anti-tumor agents. bohrium.com Similarly, modifications on the 2-phenylacrylonitrile (B1297842) scaffold, which shares structural similarities, indicated that substituents on the benzene (B151609) rings significantly affect antiproliferative activity and selectivity. nih.gov Compound 1g2a from this series showed potent activity against HCT116 (colon cancer) and BEL-7402 (liver cancer) cells with IC50 values of 5.9 nM and 7.8 nM, respectively, by inhibiting tubulin polymerization. nih.gov

The table below summarizes the in vitro cytotoxic activities of selected this compound derivatives and related compounds.

Table 1: In Vitro Cytotoxic Activity of this compound Derivatives

| Compound Series | Derivative/Modification | Cell Line(s) | Activity (IC50) | Reference(s) |

|---|---|---|---|---|

| 3-Benzylidene Indole-2-ones | 5-Bromo substitution | MCF-7, HT-29 | < 10 µM | nih.gov |

| 3-Phenylimino Indole-2-ones | General | MCF-7, HT-29 | Generally low activity | nih.gov |

| Imidazolylindol-3-ones | 2-Thioxoimidazolyl attached | MCF-7 | 1.31 ± 0.8 µM | japsonline.comjapsonline.com |

| 2-Phenylacrylonitriles | Compound 1g2a | HCT116 | 5.9 nM | nih.gov |

| 2-Phenylacrylonitriles | Compound 1g2a | BEL-7402 | 7.8 nM | nih.gov |

| 2-Amino-3-cyano-pyridines | Indole core at 6-position | A549, H460, HT-29 | Moderate to strong activity | bohrium.com |

| 2-Phenylindole Derivatives | Linked Imidazolethione | HCT116, HepG2 | Increased cytotoxic effect | japsonline.com |

SAR in Context of Host-Guest Interactions (e.g., Cyclodextrin (B1172386) Inclusion)

The physicochemical properties of this compound and its derivatives, such as aqueous solubility and stability, can be modified through the formation of inclusion complexes with host molecules like cyclodextrins (CDs). nih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate guest molecules of suitable size and polarity. oatext.commdpi.com This encapsulation can enhance the guest's solubility, stability, and bioavailability. nih.govresearchgate.netresearchgate.net

Studies have investigated the interaction between various 3H-indole derivatives and β-cyclodextrin (β-CD). acs.org For instance, the interaction of 2-(p-aminophenyl)-3,3-dimethyl-5-cyano-3H-indole with β-CD in aqueous solutions was found to form both 1:1 and 2:1 (β-CD:guest) complexes. acs.org Time-resolved fluorescence measurements indicated that the guest molecules exist in three different environments: bulk water, a 1:1 complex, and a 2:1 complex. acs.org The polarity of the cyclodextrin cavity is estimated to be similar to that of an 80:20 methanol-water mixture. acs.org

Computational and experimental studies on the inclusion of 1,2-dihydro-2-methyl-2-phenyl-3H-indole-3-one-1-oxyl (a nitroxide radical derivative) with different cyclodextrins demonstrated that randomly methylated β-cyclodextrin (RM-β-CD) was the most effective solubilizing agent, causing a 1312-fold increase in the compound's intrinsic aqueous solubility. researchgate.net The formation of a 1:1 inclusion complex was confirmed, and theoretical calculations suggested that the complex formation leads to increased solubility and improved antioxidant activity. researchgate.netresearchgate.net The stability of these inclusion complexes is primarily attributed to intermolecular hydrogen bonds and van der Waals interactions. researchgate.netresearchgate.net

The stoichiometry and stability of these host-guest complexes are influenced by the specific structure of the indole derivative and the presence of other molecules. For example, in studies with 2-(p-(methylamino)phenyl)-3,3-dimethyl-5-carboethoxy-3H-indole and β-CD, the addition of urea (B33335) was found to decrease the association constants for both the 1:1 (K1) and 1:2 (K2) complexes, confirming the hydrophobic nature of the interaction. pku.edu.cnacs.org Competitive binding studies using sodium dodecyl sulfate (B86663) (SDS) also confirmed the formation of 1:1 and 1:2 inclusion complexes between SDS and β-CD. acs.org Furthermore, the addition of 1-propanol (B7761284) to the indole-β-CD system led to the formation of a 1:1:1 ternary complex (indole:1-propanol:β-CD), demonstrating the complexity of these interactions. acs.org

The table below summarizes key findings from studies on the inclusion of this compound derivatives with cyclodextrins.

Table 2: Host-Guest Interactions of this compound Derivatives with Cyclodextrins

| Indole Derivative (Guest) | Cyclodextrin (Host) | Key Findings | Reference(s) |

|---|---|---|---|

| 2-(p-Aminophenyl)-3,3-dimethyl-5-cyano-3H-indole | β-Cyclodextrin | Formation of 1:1 and 2:1 (CD:guest) complexes. | acs.org |

| 1,2-Dihydro-2-methyl-2-phenyl-3H-indole-3-one-1-oxyl | Randomly Methylated β-CD | 1312-fold increase in aqueous solubility; 1:1 complex formation. | researchgate.net |

| 1,2-Dihydro-2-methyl-2-phenyl-3H-indole-3-one-1-oxyl | Randomly Methylated β-CD | Complexation improves antioxidant activity; stabilized by H-bonds and van der Waals forces. | researchgate.netresearchgate.net |

| 2-(p-(Methylamino)phenyl)-3,3-dimethyl-5-carboethoxy-3H-indole | β-Cyclodextrin | Addition of urea decreases association constants (K1, K2), indicating hydrophobic interaction. | pku.edu.cnacs.org |

| 2-(p-(Methylamino)phenyl)-3,3-dimethyl-5-carboethoxy-3H-indole | β-Cyclodextrin | Addition of 1-propanol forms a 1:1:1 ternary complex. | acs.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Benzylidene indole-2-one |

| 3-Phenyliminoindole-2-one |

| Doxorubicin |

| 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine |

| 2-Phenylacrylonitrile |

| 2-(p-Aminophenyl)-3,3-dimethyl-5-cyano-3H-indole |

| β-Cyclodextrin |

| 1,2-Dihydro-2-methyl-2-phenyl-3H-indole-3-one-1-oxyl |

| Randomly methylated β-cyclodextrin |

| 2-(p-(Methylamino)phenyl)-3,3-dimethyl-5-carboethoxy-3H-indole |

| Urea |

| Sodium dodecyl sulfate |

Exploration of 2 Phenyl 3h Indol 3 One in Emerging Chemical Applications

Role as a Key Intermediate in Complex Organic Synthesis

The reactivity of the 2-phenyl-3H-indol-3-one scaffold makes it a valuable intermediate in the construction of more complex molecular architectures. Its ability to undergo various chemical transformations allows for the synthesis of a wide array of organic compounds.

Precursor for Diverse Heterocyclic Scaffolds

This compound serves as a foundational precursor for the synthesis of a multitude of heterocyclic scaffolds. The imine and ketone functionalities within its structure are key to its reactivity, enabling nucleophilic additions and cycloaddition reactions. For instance, it can be a starting point for creating spiro-aziridines, which are a class of nitrogen-containing heterocyclic compounds. One study details the synthesis of spiro-2-[3′-(2′-phenyl)-3H-indolyl]-1-aryl-3-phenylaziridines, highlighting the versatility of the parent indole (B1671886) derivative. researchgate.net

Furthermore, the reaction of this compound with various reagents can lead to the formation of other complex heterocyclic systems. For example, its reaction with 1,2-diaminoarenes can produce quinoxaline (B1680401) derivatives. researchgate.net Additionally, it participates in reactions to form 2,2-disubstituted indolin-3-ones, which are prevalent in natural alkaloids and clinical drugs. rsc.org The compound's ability to act as an intermediate extends to the synthesis of fused heterocyclic systems, such as pyrrolo[1,2-a]indol-3-ones, which are found in many biologically active natural products. mdpi.com

The versatility of this compound as a precursor is further demonstrated in its use to create indolyl-substituted benzofuranones and other complex indole-based structures. mdpi.com Its derivatives can also be used to synthesize various heterocyclic compounds containing moieties like chromenol, dihydroquinoline, and thiopyran. nih.gov

Building Block for Natural Product Synthesis (Analogs)

The core structure of this compound is present in or can be used to construct analogs of various natural products. The indole moiety itself is a critical pharmacophore in many biologically active substances. omicsonline.org The synthesis of analogs of natural products like 3,3-di(indol-3-yl)indoline-2-one, a microbial product with diverse bioactivities, can be achieved using derivatives of this compound. imist.ma

Its role as a building block is crucial in creating complex molecules that mimic the structures of natural compounds. For instance, the 2-phenylindole (B188600) skeleton is a component in the synthesis of various indole analogs with potential pharmaceutical applications. arkat-usa.org The synthesis of such analogs often involves the strategic modification of the this compound core to achieve desired biological activities.

Applications in Materials Science Research

The electronic and photophysical properties of this compound and its derivatives make them attractive candidates for applications in materials science.

Development of Organic Dyes and Pigments

Derivatives of this compound are utilized in the creation of organic dyes and pigments. The extended conjugation and the presence of chromophoric groups in these molecules contribute to their color and light-absorbing properties. For example, certain azo dyes incorporate the 2-phenyl-1H-indol-3-yl moiety. canada.ca The compound 1,3,3-trimethyl-2-[2-(1-methyl-2-phenyl-indol-3-yl)vinyl]indol-1-ium chloride is a notable example of an indolium-based dye. solubilityofthings.com The synthesis of such dyes often involves the chemical modification of the parent 2-phenylindole structure to tune their optical properties.

Furthermore, thermochromic pigment compositions can include derivatives of this compound as part of their formulation, where they act as a reaction medium or a component of the color-changing system. google.com The dye-sensitized photooxygenation of 2-phenylindole can also lead to colored products, with this compound being a key intermediate in this process. sioc-journal.cn

Components in Organic Electronic Materials (Theoretical and Synthetic Aspects)

The unique properties of 2-phenylindole derivatives, such as high electron mobility, thermal stability, and photoluminescence, make them ideal candidates for the development of organic electronic devices. omicsonline.org These compounds are explored for their potential use in organic semiconductors and light-emitting devices. Theoretical studies and synthetic efforts are ongoing to design and create new materials based on the this compound scaffold with enhanced electronic properties.

Ligand Design in Catalysis and Coordination Chemistry

The nitrogen atom in the indole ring and the oxygen atom of the carbonyl group in this compound can act as coordination sites for metal ions. This makes the molecule and its derivatives suitable for use as ligands in catalysis and coordination chemistry.

Indolone-Based Ligands for Transition Metal Catalysis

While the use of 2-phenyl-3H-indoles and their corresponding transition metal complexes in homogeneous catalysis is an area that remains relatively unexplored, recent studies have demonstrated their potential. mdpi.com The binding of a transition metal to the indole nitrogen can induce significant changes in the electronic properties and reactivity of the heterocyclic system. researchgate.netmdpi.com

One notable area of investigation is in palladium-catalyzed reactions. Palladium(II)-allyl complexes, in particular, are of significant interest due to their utility in forming carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of many organic compounds, including natural products. mdpi.com

Recent research has focused on the synthesis and catalytic application of Pd(II)-allyl complexes bearing 3-methoxyimino-2-phenyl-3H-indole ligands. These complexes have been shown to be active catalysts in allylic alkylation reactions. For instance, in the catalytic alkylation of cinnamyl acetate (B1210297) with sodium diethyl 2-methylmalonate, these indole-based ligands facilitate the reaction under mild conditions. mdpi.com The results of these catalytic studies highlight the potential of 2-phenyl-3H-indolone derivatives as effective ligands in transition metal catalysis.

Table 1: Catalytic Allylic Alkylation of Cinnamyl Acetate using in situ prepared Pd(II) complexes with 2-phenyl-3H-indole-based ligands.

The following table summarizes the results of the catalytic allylic alkylation of cinnamyl acetate with sodium diethyl-2-methylmalonate using a mixture of [Pd(η³-C₃H₅)(μ-Cl)]₂ and the corresponding ligand. The reactions were performed in THF under mild experimental conditions.

| Ligand | Time (h) | Conversion (%) | Product 4 (%) | Product 5 (%) | Product 6 (%) |

|---|---|---|---|---|---|

| 1a | 24 | >98 | >98 | <2 | - |

| 1b | 24 | >98 | >98 | <2 | - |

| 1c | 24 | >98 | >98 | <2 | - |

Data sourced from a study on Pd(II) allyl complexes with 2-phenyl-3H-indoles as ligands. mdpi.com Products 4, 5, and 6 refer to the linear trans-(E) product, the branched derivative, and 1-cinnamyl-3-ethyl-2-methylmalonate, respectively.

Metal Complexation Studies and Reactivity

The study of how this compound and its derivatives coordinate with different metal centers is crucial for understanding their reactivity and developing new applications. The indole nucleus can bind to metals through various modes, including σ-bonding with the nitrogen atom of the 3H-indole tautomer. mdpi.com

Research has been conducted on the reactivity of 2-phenyl-3H-indole ligands with palladium precursors to synthesize new Pd(II)-allyl complexes. mdpi.com For example, the reaction of 3-methoxyimino-2-phenyl-3H-indole derivatives with [Pd(η³-1-R³C₃H₄)(μ-Cl)]₂ yields complexes of the general formula [Pd(η³-1-R³C₃H₄)(ligand)Cl]. mdpi.com The resulting complexes have been characterized by various spectroscopic techniques and X-ray diffraction, confirming the coordination of the indole ligand to the palladium center through the heterocyclic nitrogen atom. mdpi.com